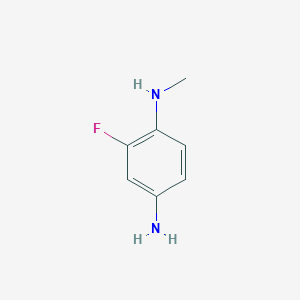
2-fluoro-N1-methylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N1-methylbenzene-1,4-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, with a fluorine atom at the 2 position and a methyl group attached to one of the amino groups
Wirkmechanismus
Mode of Action
It’s known that similar compounds undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-fluoro-1-N-methylbenzene-1,4-diamine. For instance, the compound should be handled with appropriate protective equipment such as gloves, glasses, and protective clothing to avoid contact with eyes, skin, and oral cavity . It should be operated in a well-ventilated place to avoid inhalation of powder or gas . Strict safety procedures for chemical handling should be followed during storage and use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N1-methylbenzene-1,4-diamine typically involves multi-step organic reactionsThe methylation of the amino group can be achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N1-methylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro compounds.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution of the fluorine atom can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N1-methylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-fluoro-N1,N1-dimethylbenzene-1,4-diamine: Similar structure but with an additional methyl group on the amino nitrogen.
N-methylbenzene-1,2-diamine: Similar structure but with the amino groups at the 1 and 2 positions instead of 1 and 4.
1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of an amino group at the 4 position
Uniqueness
2-fluoro-N1-methylbenzene-1,4-diamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both fluorine and amino groups can enhance its chemical stability and binding properties, making it valuable in various applications.
Eigenschaften
IUPAC Name |
2-fluoro-1-N-methylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJQTIRBEURDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














